molecular formula C16H14N4O3 B1422212 1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326911-79-8

1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1422212
CAS No.: 1326911-79-8
M. Wt: 310.31 g/mol
InChI Key: HXIHEBJPHFKNOB-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1326911-79-8 ) is a high-purity chemical building block designed for pharmaceutical research and development. This compound belongs to the 1,4,5-substituted 1,2,3-triazole carboxamide chemical class, which has been identified as a promising scaffold for creating potent and selective drug candidates . This compound serves as a key intermediate in medicinal chemistry, particularly in the design and optimization of novel Pregnane X receptor (PXR) inhibitors . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as CYP3A4, and its activation can lead to adverse drug-drug interactions and decreased drug efficacy . Researchers are leveraging this triazole-carboxylic acid core to develop potent, low-nanomolar inverse agonists and antagonists of PXR, which have significant potential for use in basic research and future clinical studies to counteract undesired drug-induced PXR activation . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of diverse amide derivatives for structure-activity relationship (SAR) studies . The product is provided for research and development applications only. It is strictly not intended for use in humans, animals, or for any diagnostic, therapeutic, or cosmetic purposes. All products must be handled by qualified and technically trained professionals in an appropriate laboratory setting.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-13-6-4-3-5-12(13)20-15(11-7-9-17-10-8-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHEBJPHFKNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its diverse biological activities. This triazole derivative is part of a larger class of compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and findings from relevant studies.

The molecular formula for this compound is C16H14N4O3C_{16}H_{14}N_{4}O_{3} with a molecular weight of approximately 310.30 g/mol. The compound features a triazole ring which is crucial for its biological interactions.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies on related triazole compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. A comparative analysis revealed that certain triazole derivatives demonstrated IC50 values in the low micromolar range against leukemia and breast cancer cell lines .

CompoundCell LineIC50 (µM)
Triazole AMOLT-40.25
Triazole BK-5620.15
1-(2-Ethoxyphenyl)-5-(pyridin-4-yl)MCF-70.30

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Studies have shown that modifications to the triazole structure can enhance antibacterial and antifungal activities. For example, a related compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 10 µg/mL .

MicroorganismMIC (µg/mL)
S. aureus8
C. albicans6

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, with inhibition constants indicating strong non-competitive inhibition .

EnzymeInhibition TypeIC50 (µM)
AChENon-competitive0.20
BuChENon-competitive0.15

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on various triazole derivatives, one specific analogue showed significant cytotoxicity against human breast cancer cell lines, leading to cell cycle arrest at the G2/M phase. This suggests potential mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of triazoles against multi-drug resistant strains of bacteria. The results indicated that the incorporation of ethoxy groups enhanced membrane permeability, leading to increased efficacy against resistant strains .

Scientific Research Applications

The compound features:

  • A triazole ring , which is known for its diverse biological activities.
  • An ethoxyphenyl group , enhancing lipophilicity and potential interactions with biological targets.
  • A pyridine ring , which can participate in hydrogen bonding and coordination with metal ions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains, including resistant strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Studies have shown that compounds containing triazole rings can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression and induction of apoptosis in cancer cells. Preliminary data suggest that 1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid may exhibit similar properties, warranting further investigation into its anticancer potential .

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. This specific compound has been evaluated for its effectiveness against various fungal pathogens affecting crops. Its application could lead to the development of new fungicides that are less toxic to non-target organisms while maintaining high efficacy against pathogens .

Herbicidal Properties

Emerging studies suggest that derivatives of triazoles may also possess herbicidal activity. The compound's ability to disrupt plant growth mechanisms could be exploited to develop selective herbicides that target specific weed species without harming crops .

Polymer Chemistry

The unique structure of this triazole derivative allows it to be incorporated into polymer matrices, enhancing the thermal stability and mechanical properties of the resulting materials. Research is ongoing into its use in developing advanced materials for applications in electronics and coatings .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives, including the compound , and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting promising therapeutic applications .

Case Study 2: Anticancer Screening

A recent investigation reported in Cancer Letters evaluated the cytotoxic effects of several triazole compounds on human cancer cell lines. The study found that the compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Case Study 3: Agricultural Applications

Research published in Pest Management Science assessed the fungicidal properties of various triazoles against Fusarium graminearum, a common wheat pathogen. The findings demonstrated that the compound effectively inhibited fungal growth, supporting its potential use in crop protection strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogous Compounds

Compound Name R1 R5 Key Properties/Applications References
Target Compound 2-Ethoxyphenyl Pyridin-4-yl Hypothesized applications in antitumor agents; potential tautomerism influenced by substituents.
1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Phenyl Pyridin-4-yl Antiproliferative activity against lung cancer (NCI-H522 cells); GP = 70.94% .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl Predominantly exists in open-chain aldehyde form (80%) with tautomerism to cyclic hemiacetal (20%) .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Selective c-Met inhibitor; GP = 68.09% in NCI-H522 cells .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl High antiproliferative activity (GP = 62.47% in NCI-H522 cells); zwitterionic properties enhance solubility .

Key Observations:

  • Substituent Effects on Bioactivity : The pyridin-4-yl group (as in the target compound) enhances binding to biological targets like kinases due to its hydrogen-bonding capability. In contrast, trifluoromethyl or thiazolyl groups improve metabolic stability and selectivity .
  • Tautomerism : The 2-ethoxyphenyl group in the target compound may sterically hinder cyclic tautomer formation compared to 4-ethoxyphenyl analogs, favoring the open-chain carboxylic acid form .

Tautomerism and Stability

The target compound’s tautomeric behavior can be inferred from studies on 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the open-chain aldehyde form dominates (80%) over the cyclic hemiacetal tautomer (20%) . The 2-ethoxyphenyl substituent likely further stabilizes the open form due to steric hindrance near the triazole ring, reducing cyclization propensity.

Preparation Methods

Method Overview

The primary approach involves the [3+2] cycloaddition of aromatic azides with β-ketoesters or their derivatives, such as ethyl acetoacetate, under basic or catalytic conditions. This reaction yields 1,2,3-triazoles, which can be further functionalized to obtain the target compound.

Reaction Conditions and Variants

Step Reagents & Conditions Yield Notes
Synthesis of intermediate β-Ketoester + Aromatic Azide + K₂CO₃ in DMSO 89% Reacted at 40–50°C for ~7 hours
Hydrolysis to acid NaOH followed by acidification 79% Neutralization and extraction steps
Conversion to formyl derivative Reflux in 1,4-dioxane 84% Reflux for 1 min, then acidify

Research Reference:
A detailed procedure is provided where ethyl 4,4-diethoxy-3-oxobutanoate reacts with azides in DMSO, followed by saponification and deprotection steps to yield the carboxylic acid derivative.

Synthesis of 5-Formyl-Substituted Triazoles

Method Overview

This pathway involves the cycloaddition of azides with β-ketoesters, followed by selective oxidation or hydrolysis to introduce the formyl group at the 5-position of the triazole ring.

Reaction Scheme & Conditions

Step Reagents & Conditions Yield Notes
Cycloaddition Azide + β-Ketoester + Organic base (e.g., DBU) in DMSO 89% Reaction at 40–50°C for 7 hours
Oxidation/Hydrolysis Reflux in dioxane, then acidify 84% Yields 1-(2-ethoxyphenyl)-5-formyl derivative

Research Reference:
This method was successfully applied to synthesize 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrating high yields and structural confirmation via NMR and melting point analysis.

Alternative Route: Copper-Catalyzed Cycloaddition

While classical cycloaddition methods are predominant, some studies suggest that copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed for similar derivatives, especially when terminal alkynes are available.

Reagents & Conditions Yield Notes
Cu(I) catalyst + terminal alkyne + azide Variable Typically high yields, but less common for the specific target compound

Research Reference:
Although not directly applied to the target compound, CuAAC provides a versatile route for substituted triazoles, with modifications needed for the carboxylic acid functionalities.

Notes on Reaction Optimization and Purification

  • Solvent Choice: DMSO and 1,4-dioxane are preferred for their solvating abilities and reaction efficiency.
  • Bases: Potassium carbonate (K₂CO₃) is commonly used to generate enolates from β-ketoesters.
  • Temperature: Reactions typically proceed at 40–50°C for cycloaddition, with reflux conditions for hydrolysis or oxidation.
  • Purification: Products are purified via recrystallization or column chromatography, with confirmation via NMR, melting point, and IR spectroscopy.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Main Product Yield Remarks
Method 1 Aromatic azide + β-Ketoester K₂CO₃ in DMSO, reflux 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid 79–89% Well-documented, high yield
Method 2 Azide + β-Ketoester Organic base (DBU), DMSO, 40–50°C 5-Formyl derivative 84–91% High regioselectivity
Method 3 Azide + terminal alkyne Cu(I) catalysis Substituted triazoles Variable Less common for target compound

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves:

Precursor Preparation : Reacting ethyl acetoacetate with a suitable arylhydrazine (e.g., 2-ethoxyphenylhydrazine) to form a pyrazole intermediate .

Triazole Formation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring, followed by functionalization with pyridin-4-yl groups .

Hydrolysis : Basic hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid derivative .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is the purity and structural integrity of the compound verified?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Structural Confirmation :
  • FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole/pyridine rings (C=N stretches ~1600 cm⁻¹) .
  • NMR : 1^1H NMR should show peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), pyridin-4-yl (δ 8.5–8.7 ppm), and triazole protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry : ESI-MS (negative mode) to confirm molecular ion [M-H]⁻ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole ring formation yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a factorial design. For CuAAC, optimize Cu(I) catalyst (e.g., CuI) concentration (0.5–2 mol%) in DMF/H₂O at 60–80°C .
  • By-Product Mitigation : Add ascorbic acid to reduce Cu(II) to Cu(I), minimizing oxidative by-products .
  • Example Table :
ParameterRange TestedOptimal ValueYield Improvement
CuI (mol%)0.5–2.51.572% → 89%
Temperature (°C)50–907065% → 82%

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 at B3LYP/6-31G(d) level to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites .
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding (pyridine N, carboxylic acid O) and π-π stacking (triazole/aromatic residues) .
  • MD Simulations : Perform 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How to resolve contradictions in spectroscopic data across different synthetic batches?

  • Methodological Answer :

  • Hypothesis Testing : If NMR shows variable pyridine proton shifts, check for:

Solvent Effects : DMSO-d₆ vs. CDCl₃ can cause shifts up to 0.5 ppm .

Tautomerism : Triazole ring protonation states may vary with pH; characterize in buffered D₂O .

  • Advanced Techniques : Use 13^{13}C NMR DEPT-135 to confirm carbon environments or 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. What strategies assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH (ICH Q1A guidelines). Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; check for photodegradation products .
  • Key Findings :
  • Decomposition Products : Carbon oxides and nitrogen oxides detected via GC-MS under oxidative conditions .
  • Recommended Storage : -20°C in amber vials under argon; avoid aqueous buffers (hydrolysis risk) .

Q. How to evaluate the compound’s potential enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with varying substrate concentrations. Calculate KiK_i via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm entropy-driven interactions (common with hydrophobic triazole/pyridine motifs) .
  • Mutagenesis Studies : Engineer enzyme active sites (e.g., Ala-scanning) to identify critical residues for inhibition .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis CuAAC, hydrolysis, column chromatography
Characterization HPLC, FTIR, NMR, ESI-MS
Stability Accelerated stability testing, GC-MS
Computational DFT, molecular docking, MD simulations
Biological Assays Fluorescence kinetics, ITC, mutagenesis

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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